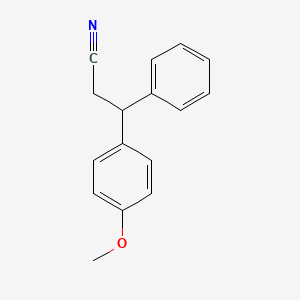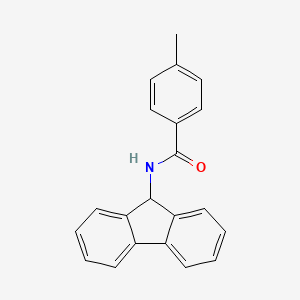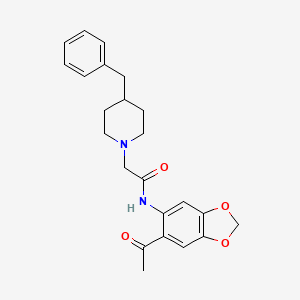
3-(4-methoxyphenyl)-3-phenylpropanenitrile
Vue d'ensemble
Description
3-(4-methoxyphenyl)-3-phenylpropanenitrile, also known as MPPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-3-phenylpropanenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In fungal and bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the growth of various fungal and bacterial strains. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-3-phenylpropanenitrile in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be easily handled and stored. However, one limitation is that this compound is not commercially available and must be synthesized in the laboratory. Additionally, more studies are needed to fully understand the toxicity and safety profile of this compound.
Orientations Futures
There are several future directions for the study of 3-(4-methoxyphenyl)-3-phenylpropanenitrile. One direction is the development of novel materials using this compound as a building block. Another direction is the study of this compound in combination with other compounds for the treatment of cancer and other diseases. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-3-phenylpropanenitrile has been studied for its potential applications in various fields such as drug discovery, material science, and organic chemistry. In drug discovery, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, this compound has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-18-15-9-7-14(8-10-15)16(11-12-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQLDWAMFIMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4085762.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B4085777.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4085785.png)

![N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4085795.png)
![7-(difluoromethyl)-N-(4-methyl-1-piperazinyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4085799.png)


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4085858.png)
![7-(difluoromethyl)-5-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4085866.png)
